2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C22H23FN4O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H23FN4O/c23-20-9-5-4-8-19(20)21-10-11-22(28)27(24-21)17-26-14-12-25(13-15-26)16-18-6-2-1-3-7-18/h1-11H,12-17H2 |
InChI Key |
YRDOHNJLCIYHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method includes cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations
Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance electronic effects and metabolic stability compared to non-fluorinated analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) . Piperazine derivatives (e.g., 4-benzylpiperazinyl in the target vs. 4-fluorophenylpiperazinyl in ) are critical for receptor binding, particularly in CNS-targeting molecules .
Anti-Inflammatory Activity: The compound in demonstrates anti-inflammatory effects (IC50 = 11.6 μM), suggesting that pyridazinones with aryl substitutions (e.g., 4-methylphenyl) may retain bioactivity even without complex piperazine side chains .
Synthetic Flexibility :
- Alkylation reactions using potassium carbonate () or condensation with hydrazines () are versatile methods for introducing diverse substituents, enabling rapid optimization of pharmacophores.
Contradictions and Limitations
- While fluorinated phenyl groups generally improve metabolic stability, excessive lipophilicity (e.g., in benzhydrylpiperazine derivatives ) may reduce solubility and oral bioavailability.
- The anti-inflammatory activity reported in lacks direct comparison to piperazine-containing analogs, making it unclear if piperazine substitutions enhance or diminish this effect.
Biological Activity
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one (CAS Number: 1374546-95-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesized data, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 378.4 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds similar to 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and various neuropsychiatric conditions.
2. Inhibitory Activities
A study focused on pyridazinone derivatives found that compounds containing similar structural motifs exhibited significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, a related compound demonstrated an IC value of 0.013 µM for MAO-B inhibition, indicating potent activity . This suggests that 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one could also possess similar inhibitory characteristics.
1. Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of pyridazinone derivatives revealed varying degrees of toxicity across different compounds. For example, while one derivative caused complete cell death at higher concentrations (50 and 100 µM), another compound showed no significant cytotoxicity even at elevated doses . This variability highlights the importance of structure-activity relationships in determining biological outcomes.
2. Anticonvulsant Activity
Another significant area of research involves the anticonvulsant properties of related piperazine derivatives. A study synthesized various N-phenyl-piperazine derivatives and evaluated their efficacy in animal models for epilepsy. The results indicated that certain compounds provided notable protection against seizures, suggesting that derivatives with similar structural features may also exhibit anticonvulsant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
